4-Methoxy-1H-pyrrolo[2,3-c]pyridine
Description
Context of Nitrogen-Containing Heterocycles in Contemporary Chemical Science
Nitrogen-containing heterocycles are a cornerstone of modern chemical science, forming the structural basis of a vast array of biologically active molecules and functional materials. wisdomlib.orgnumberanalytics.comopenmedicinalchemistryjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature, found in essential biomolecules like DNA, RNA, vitamins, and alkaloids. researchgate.net Their prevalence stems from the unique electronic properties conferred by the nitrogen atom, including its ability to form hydrogen bonds and act as a ligand for metal ions. openmedicinalchemistryjournal.com This versatility makes them indispensable in drug discovery, with a significant percentage of FDA-approved drugs featuring a nitrogen-containing heterocyclic core. researchgate.net Beyond pharmaceuticals, their applications extend to agrochemicals, polymers, and dyes, highlighting their broad impact across various scientific disciplines. numberanalytics.comopenmedicinalchemistryjournal.com
Structural Classification and Nomenclature of Pyrrolopyridines (Azaindoles)
Pyrrolopyridines, also known as azaindoles, represent a specific class of nitrogen-containing heterocycles characterized by a fused pyrrole (B145914) and pyridine (B92270) ring system. mdpi.com The systematic nomenclature of these compounds indicates the relative positions of the nitrogen atoms and the fusion of the two rings. There are six possible isomers of pyrrolopyridines, each with a distinct arrangement of the nitrogen atoms, which significantly influences their chemical and physical properties. mdpi.com
The nomenclature for these isomers is as follows:
1H-Pyrrolo[2,3-b]pyridine: 7-Azaindole
1H-Pyrrolo[3,2-b]pyridine: 4-Azaindole nih.gov
1H-Pyrrolo[2,3-c]pyridine: 6-Azaindole (B1212597) pitt.edu
1H-Pyrrolo[3,2-c]pyridine: 5-Azaindole
1H-Pyrrolo[3,4-b]pyridine:
1H-Pyrrolo[3,4-c]pyridine:
The term "azaindole" is a trivial name that highlights the structural relationship to indole (B1671886), where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom.
Unique Features of the Pyrrolo[2,3-c]pyridine (6-Azaindole) Core for Chemical Exploration
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold possesses a unique combination of electronic and structural features that make it a compelling target for chemical exploration. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a distinct electronic landscape. pitt.edu This "push-pull" interaction between the two rings influences the molecule's reactivity, acidity/basicity, and photophysical properties. pitt.eduacs.org
Compared to its parent indole, 6-azaindole exhibits greater stability in acidic conditions due to the protonation of the pyridine nitrogen, which diverts electrophilic attack from the pyrrole ring. pitt.edu However, it remains susceptible to electrophilic substitution at the C-3 position. The pKa of 6-azaindole is reported to be 7.95, indicating its basic character. pitt.edu These properties make the 6-azaindole core a versatile platform for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Overview of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine as a Distinct Research Target
Within the family of 6-azaindole derivatives, this compound has emerged as a compound of particular interest. The introduction of a methoxy (B1213986) group at the 4-position of the pyridine ring further modulates the electronic properties of the core scaffold. This substituent can influence the molecule's reactivity, solubility, and potential biological activity.
The molecular formula of this compound is C8H8N2O. uni.lu Research efforts are focused on understanding the synthesis, chemical behavior, and potential applications of this specific derivative. Its structural features suggest it could serve as a valuable building block in the development of novel compounds with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-5-9-4-7-6(8)2-3-10-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSOLUKSUHRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625936 | |
| Record name | 4-Methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-40-2 | |
| Record name | 4-Methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-pyrrolo[2,3-c]pyridine | |
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| Record name | 357263-40-2 | |
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Synthetic Methodologies for 4 Methoxy 1h Pyrrolo 2,3 C Pyridine and Its Advanced Derivatives
General Strategies for the Construction of the Pyrrolo[2,3-c]pyridine Core
The assembly of the pyrrolo[2,3-c]pyridine nucleus can be achieved through various synthetic routes, each with its own advantages and limitations. The choice of strategy often depends on the desired substitution pattern on the final molecule.
Annulation of the Pyrrole (B145914) Nucleus onto a Pyridine (B92270) Framework
A common and versatile approach involves the construction of the pyrrole ring onto a functionalized pyridine precursor. This strategy allows for the introduction of substituents on the pyridine ring at an early stage of the synthesis.
Bartoli Reaction-Based Approaches
The Bartoli indole (B1671886) synthesis is a powerful method for creating indole rings from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org This reaction has been successfully applied to the synthesis of azaindoles, including the pyrrolo[2,3-c]pyridine system. wikipedia.org The key step involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent. The presence of a bulky substituent ortho to the nitro group is often crucial for the success of the reaction, as it facilitates a key youtube.comyoutube.com-sigmatropic rearrangement. wikipedia.org This methodology has proven to be one of the most direct and flexible routes to 7-substituted indoles and their aza-analogs. rsc.org
For the synthesis of 4-methoxy-1H-pyrrolo[2,3-c]pyridine, a suitable starting material would be a 3-nitro-4-methoxypyridine derivative. The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by the formation of a nitroso intermediate, a youtube.comyoutube.com-sigmatropic rearrangement, cyclization, and subsequent aromatization to furnish the pyrrolo[2,3-c]pyridine core.
| Starting Material | Reagent | Key Transformation | Product | Reference |
| o-Nitrotoluene | Propenyl Grignard | youtube.comyoutube.com-sigmatropic rearrangement | 3,7-Dimethylindole | wikipedia.org |
| 5-Fluoro-2-hydroxy-3-nitropyridine | Vinylmagnesium bromide | Bartoli reaction | 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | chemicalbook.com |
Reductive Cyclization Protocols
Reductive cyclization strategies are also employed to form the pyrrole ring. These methods typically involve the reduction of a nitro group on the pyridine ring, which is positioned ortho to a side chain that can participate in cyclization. For instance, a 2-substituted-3-nitropyridine can undergo reduction of the nitro group to an amine, which then intramolecularly condenses with the side-chain functionality to form the pyrrole ring.
A notable example involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with a nitroolefin. The Michael addition of the pyrimidine (B1678525) to the nitroolefin is followed by an intramolecular cyclization, where the nitro group is converted to an aldehyde via a Nef-type reaction, which then cyclizes with an amino group on the pyrimidine ring to form the pyrrolo[2,3-d]pyrimidine system. clockss.org While this example illustrates the formation of a related pyrrolopyrimidine, the principle of reductive cyclization of a nitro group is a key concept applicable to the synthesis of pyrrolopyridines.
Fischer Indole-Type Annulations
The Fischer indole synthesis is a classic and widely used method for constructing indole rings by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com This method can be adapted to synthesize pyrrolo[2,3-c]pyridines by using a pyridylhydrazine as the starting material. rsc.org
For instance, the reaction of 2-hydrazinopyridine (B147025) with methoxyacetone (B41198) in ethanol, followed by heating in diethylene glycol, has been reported to produce 3-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine. This demonstrates the feasibility of using a Fischer-type synthesis to introduce a methoxy (B1213986) group onto the pyrrole ring of a pyrrolopyridine system. The reaction proceeds through the formation of a pyridylhydrazone, which then undergoes a youtube.comyoutube.com-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the final product. youtube.comwikipedia.org
| Reactants | Conditions | Product | Yield |
| 2-Hydrazinopyridine, Methoxyacetone | 1. Reflux in Ethanol, 2. Reflux in Diethylene glycol | 3-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | 41% |
| Ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone | Acid catalyst | Ethyl 7-methoxyindole-2-carboxylate | - |
Annulation of the Pyridine Nucleus onto a Pyrrole Framework
An alternative strategy involves building the pyridine ring onto a pre-existing, suitably functionalized pyrrole. This approach can be advantageous when the desired substitution pattern on the pyrrole ring is more readily accessible.
One such method involves the Pictet-Spengler reaction. A semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed, which involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. beilstein-journals.org While this example leads to a tetrahydrofuro[3,2-c]pyridine, the underlying principle of forming a pyridine ring fused to a five-membered heterocycle is relevant.
Another approach involves the thermal electrocyclization of an azahexatriene system. This has been utilized in the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B. nih.gov This strategy involves constructing a fused pyridine ring system and could be adapted for the synthesis of pyrrolo[2,3-c]pyridines.
Synchronous Formation of Both Rings in a Convergent Synthesis
Convergent syntheses, where both the pyrrole and pyridine rings are formed in a single or a few sequential steps from acyclic precursors, offer an efficient route to the pyrrolo[2,3-c]pyridine core.
A three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines has been developed to afford polyfunctionalized tetrahydrocyclopenta nih.govnih.govpyrrolo[2,3-b]pyridines. nih.gov This reaction proceeds through the in situ generation of an activated diene followed by a formal [3+2] cycloaddition. This multicomponent approach allows for the rapid construction of complex fused heterocyclic systems.
Targeted Synthesis of this compound Precursors and the Core Compound
The construction of the this compound core and its precursors is a multi-step process that often begins with appropriately substituted pyridine rings.
Synthesis from 2-Halopyridine-3,4-dicarbonitriles via Nucleophilic Substitution
A key strategy for the synthesis of functionalized pyridines involves the use of 2-halopyridine derivatives as starting materials. researchgate.net Specifically, 2-chloropyridine-3,4-dicarbonitriles are valuable precursors. The presence of two cyano groups in these molecules significantly facilitates nucleophilic substitution of the halogen atom. researchgate.net This enhanced reactivity is due to the electron-withdrawing nature of the nitrile groups, which activates the pyridine ring towards attack by nucleophiles. researchgate.netresearchgate.net
The reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide (B1231860) is a common method to introduce a methoxy group at the C-2 position of the pyridine ring. researchgate.net This nucleophilic aromatic substitution (SNAr) reaction proceeds because the pyridine nitrogen and the ortho- and para-directing cyano groups stabilize the negatively charged intermediate formed during the attack of the methoxide ion. stackexchange.comnih.gov
Introduction and Manipulation of the 4-Methoxy Moiety
The introduction of the 4-methoxy group onto the pyrrolo[2,3-c]pyridine scaffold is a critical step. In some synthetic routes, this is achieved by starting with a precursor that already contains the methoxy group. For instance, the synthesis of certain pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives involves the use of a precursor with a methoxy group at the 2-position of the pyridine ring. nih.gov
Manipulation of this moiety can also be a key part of the synthetic strategy. For example, in the synthesis of certain kinase inhibitors, the positioning of a methoxy group on a benzyl (B1604629) substituent was found to influence the compound's selectivity. nih.gov This highlights the importance of precise control over the placement and potential modification of the methoxy group to fine-tune the properties of the final molecule.
Advanced Functionalization and Derivatization Strategies for this compound
Once the this compound core is assembled, a variety of advanced functionalization techniques can be employed to introduce diverse substituents and create a library of derivatives.
Regioselective Electrophilic Substitution Reactions (e.g., Halogenation with N-bromosuccinimide)
Electrophilic substitution reactions are a fundamental tool for modifying aromatic systems. In the context of this compound, reagents like N-bromosuccinimide (NBS) can be used for regioselective halogenation. The electron-donating nature of the methoxy group and the pyrrole ring directs incoming electrophiles to specific positions on the heterocyclic core. The precise outcome of such reactions is influenced by the electronic properties of the starting material and the reaction conditions.
Nucleophilic Aromatic Substitution on Activated Pyrrolo[2,3-c]pyridines
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of functional groups onto the pyrrolo[2,3-c]pyridine scaffold. nih.gov The inherent electron deficiency of the pyridine ring makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups. youtube.comyoutube.com The reaction proceeds through a high-energy anionic intermediate, and the stability of this intermediate is key to the reaction's success. stackexchange.com
This strategy is frequently used in medicinal chemistry to synthesize derivatives of related heterocyclic systems. For example, the synthesis of various amino-substituted derivatives of quinoxaline, pyrimidine, and pyridazine (B1198779) has been achieved through the nucleophilic displacement of chlorine atoms. researchgate.net The pyridine-type nitrogen atoms in these heterocycles activate the ring for substitution. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are extensively used to functionalize the this compound system.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound. organic-chemistry.orgbeilstein-journals.org It is widely employed in the synthesis of biaryl compounds, which are common motifs in biologically active molecules. organic-chemistry.org The reaction has been successfully applied to the coupling of challenging heterocyclic substrates, including those containing pyridine and pyrrole rings. organic-chemistry.orgntnu.no For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved via a Suzuki-Miyaura coupling of a bromo-substituted pyrrolopyridine with various phenylboronic acids. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful tool for the formation of C(sp)-C(sp²) bonds. nih.govwikipedia.orglibretexts.org This reaction is valuable for creating conjugated systems and has been applied in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgbeilstein-journals.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. nih.govlibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of amines with aryl halides and has largely replaced harsher traditional methods. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the amination of a wide variety of substrates, including heteroaryl halides. wikipedia.orgyoutube.com This method has been utilized in the synthesis of aminopyridine derivatives, providing access to compounds that are otherwise difficult to prepare. nih.govmdpi.com
Table of Synthetic Reactions and Conditions
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Nucleophilic Substitution | 2-Chloropyridine-3,4-dicarbonitriles, Sodium methoxide | - | 2-Methoxypyridine-3,4-dicarbonitriles researchgate.net |
| Suzuki-Miyaura Coupling | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines nih.gov |
| Sonogashira Coupling | Aryl bromides, Terminal alkynes | Palladium catalyst, Copper co-catalyst (optional), Base | Aryl-substituted alkynes nih.govwikipedia.org |
| Buchwald-Hartwig Amination | Aryl halides, Amines | Palladium catalyst, Phosphine ligand, Base | Aryl amines wikipedia.orglibretexts.orgnih.gov |
Mannich-Type Reactions and Alkylation at Nitrogen Centers
The functionalization of the pyrrolopyridine scaffold, particularly at its nitrogen centers, is a key strategy for modulating molecular properties. Mannich-type reactions and direct alkylation are powerful tools for introducing diverse substituents.
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen. nih.gov For pyrrolopyridine systems, the acidic N-H of the pyrrole ring is a prime site for such transformations. While direct examples on this compound are not extensively detailed, studies on analogous structures, such as 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, demonstrate the feasibility of this approach. In one study, these related imides were successfully reacted with formaldehyde (B43269) and various chlorophenylpiperazines in tetrahydrofuran (B95107) (THF) to yield the corresponding N-aminomethyl derivatives, which are Mannich bases. nih.gov This suggests that the N-H of the this compound core is sufficiently acidic to undergo similar aminomethylation, providing a pathway to a variety of derivatives. The classical Mannich reaction involves a substrate with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov
Alkylation at the nitrogen centers of the pyrrolopyridine ring system is another fundamental method for structural diversification. The pyrrole nitrogen can be readily alkylated under basic conditions. For instance, related fused pyrrolo-isoquinoline systems have been methylated and benzylated at the pyrrole nitrogen in quantitative yield using reagents like methyl iodide or benzyl bromide. beilstein-journals.org This highlights the nucleophilicity of the deprotonated pyrrole nitrogen, enabling the introduction of various alkyl or aryl groups. Such modifications are critical for structure-activity relationship (SAR) studies in drug discovery, where altering the group at this position can significantly impact biological activity.
| Reaction Type | Substrate Example | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Mannich Reaction | 2-Methoxy-6-methyl-3,4-pyridinedicarboximide | Formaldehyde, 2-chlorophenyl-1-piperazine, THF | N-aminomethyl derivative | nih.gov |
| N-Alkylation | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline base | Methyl Iodide or Benzyl Bromide | N-methylated or N-benzylated salt | beilstein-journals.org |
Intramolecular Cyclization Pathways leading to Fused Systems
Intramolecular cyclization reactions are a powerful strategy for constructing complex, polycyclic molecules from simpler pyrrolopyridine precursors. These pathways lead to fused systems with rigid structures, which are often desirable in drug design to reduce conformational flexibility and enhance binding to biological targets. nih.gov
One notable method involves the base-promoted intramolecular cyclization of heteroaromatic substrates that contain both a conjugated alkyne and a pendant nitrile group. nih.gov This transformation proceeds through a tetradehydro-Diels-Alder reaction mechanism. The key step is the tautomerization of the alkyne to a reactive allene (B1206475) intermediate, which then undergoes a [4+2] cycloaddition with the nitrile. This strategy has been successfully applied to substrates bearing a 4-methoxy-2-pyridinyl moiety, demonstrating its utility for creating pyridine rings fused to another heterocycle. The reaction typically proceeds at ambient temperature, catalyzed by a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov
Another effective approach is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org Using a radical initiator system such as tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN), this method allows for the synthesis of a wide range of derivatives with a pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. This process is robust, can be performed on a gram scale, and often does not require chromatographic purification. The resulting hydrobromide salts can be easily converted to the free bases by treatment with a mild base. beilstein-journals.org
| Cyclization Strategy | Key Intermediate/Precursor | Conditions | Fused System Formed | Reference |
|---|---|---|---|---|
| Tetradehydro-Diels-Alder | Alkynyl-heteroaromatic with pendant nitrile | Base-catalyzed (TBD), ambient temperature | Pyrido-fused heterocycles | nih.gov |
| Free-Radical Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salt | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | beilstein-journals.org |
Green Chemistry Principles and Scalability in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable and economically viable production methods. Green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.comuniroma1.it These principles are particularly important when considering the scalability of a synthesis from laboratory research to industrial production. unimi.it
Key green chemistry principles applicable to pyrrolopyridine synthesis include:
Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product. researchgate.net
Use of Safer Solvents and Reagents : Replacing hazardous solvents and toxic reagents with safer alternatives. rasayanjournal.co.in For instance, exploring water as a reaction medium or using ionic liquids can significantly reduce environmental impact. researchgate.netrasayanjournal.co.in
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. sphinxsai.com The use of microwave-assisted synthesis or mechanochemistry can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.gov
Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are used in excess and generate more waste. sphinxsai.com
Reaction Mechanisms and Mechanistic Studies of 4 Methoxy 1h Pyrrolo 2,3 C Pyridine Transformations
Elucidation of Reaction Pathways for Pyrrolo[2,3-c]pyridine Core Formation
The synthesis of the pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole (B1212597), can be achieved through various strategies. researchgate.netnbuv.gov.ua These methods primarily involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or, conversely, the formation of the pyridine ring from a pyrrole precursor. nbuv.gov.ua A third approach involves the simultaneous formation of both rings. nbuv.gov.ua
Annulation reactions are key to constructing the bicyclic pyrrolo[2,3-c]pyridine system. One of the most prominent methods is the Bartoli reaction, which utilizes the interaction of nitro-pyridines with vinyl Grignard reagents. nbuv.gov.ua This reaction is versatile and generally provides high yields. nbuv.gov.ua
Another significant approach is cycloaddition reactions. For instance, [3+2] cycloadditions involving azaoxyallyl cations have been pioneered for the synthesis of the related pyrroloindoline core. researchgate.net This involves the base-mediated dehydrohalogenation of α-halo-N-acylamides to generate the azaoxyallyl cation intermediate, which then undergoes cycloaddition. researchgate.net Formal [3+2] and [4+1] cyclization reactions have also been explored using pyridinium (B92312) 1,4-zwitterions. mdpi.com In a formal [4+1] cyclization, the reaction of pyridinium 1,4-zwitterions with propiolic acid derivatives is facilitated by an amine base to produce indolizines. mdpi.com The proposed mechanism involves the nucleophilic attack of an acetylide anion on the zwitterion. mdpi.com
The Robinson annulation, a classic ring-forming reaction, combines a Michael addition with an intramolecular aldol (B89426) reaction to create a six-membered ring. youtube.com While not directly forming the pyrrolo[2,3-c]pyridine core, its principles of sequential conjugate addition and cyclization are fundamental in organic synthesis.
| Annulation Strategy | Key Reactants | General Mechanism | Reference |
| Bartoli Reaction | Nitro-pyridines, Vinyl Grignard reagents | Nucleophilic addition and subsequent cyclization | nbuv.gov.ua |
| [3+2] Cycloaddition | α-halo-N-acylamides, Base | Formation of azaoxyallyl cation followed by cycloaddition | researchgate.net |
| Formal [4+1] Cyclization | Pyridinium 1,4-zwitterions, Propiolic acid derivatives | Nucleophilic attack of acetylide on the zwitterion, leading to cyclization | mdpi.com |
The formation of the pyrrolo[2,3-c]pyridine core proceeds through various intermediates and transition states that dictate the reaction's outcome and regioselectivity. In the context of cyclizations involving pyridinium 1,4-zwitterions, the reaction with allenoates is proposed to proceed through intermediates formed via S-Michael and subsequent intramolecular C-Michael additions. mdpi.com This is followed by a retro-Michael reaction to yield the final products. mdpi.com
Similarly, the reaction of pyridinium 1,4-zwitterions with trifluoroacetaldehyde (B10831) O-(aryl)oxime is thought to involve the formation of a nitrile ylide intermediate (CF3CN), which then undergoes a cascade of S-nucleophilic addition and N-Michael reaction to form a thiazole (B1198619) intermediate. mdpi.com
These examples highlight the critical role of charged intermediates and multi-step reaction cascades in the construction of complex heterocyclic systems. The stability and reactivity of these intermediates are influenced by factors such as solvent, temperature, and the nature of the substituents on the starting materials.
Mechanistic Aspects of Functional Group Transformations on 4-Methoxy-1H-pyrrolo[2,3-c]pyridine
Once the pyrrolo[2,3-c]pyridine core is established, subsequent functionalization is often necessary to synthesize target molecules. These transformations can involve the pyridine or pyrrole ring and the methoxy (B1213986) group.
Halogenation of the pyrrolo[2,3-b]pyridine system, an isomer of pyrrolo[2,3-c]pyridine, has been shown to occur predominantly at the 3-position. rsc.org The introduction of a halogen, such as bromine, provides a handle for further functionalization through nucleophilic substitution reactions. For example, the bromine atom on 4-bromo-1H-pyrrolo[2,3-c]pyridine can be displaced by various nucleophiles.
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura coupling was successfully performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This was followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions.
The pyrrolo[2,3-c]pyridine ring system can undergo both oxidation and reduction. Oxidation can lead to the formation of the corresponding N-oxides. Reductive processes can be employed as well. For instance, in the synthesis of N-ethylpyridine-3,4-diamine from ethyl-(3-nitropyridin-4-yl)amine, a hydrogenation reaction using palladium on carbon is utilized to reduce the nitro group. google.com
Electrochemical studies on related pyridinium species, such as 1-methyl-4-phenylpyridinium (MPP+), have provided insights into their reduction potentials. nih.gov Such studies can help in understanding the redox behavior of the pyrrolopyridine core.
The methoxy group itself can be subject to chemical transformations. While not directly an oxidative or reductive process, its removal is a key step in some synthetic sequences. For example, in the synthesis of certain CSF1R inhibitors, the SEM-protected (trimethylsilylethoxymethyl) pyrrolopyrimidine intermediates are deprotected using trifluoroacetic acid (TFA). nih.gov
Investigations into Rearrangement and Isomerization Processes within Pyrrolopyridine Systems
Rearrangement and isomerization reactions can lead to the formation of different constitutional isomers or tautomers within the pyrrolopyridine family. For example, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base can induce a ring-expansion, yielding a 1,8-naphthyridine (B1210474) derivative. rsc.org
Influence of the 4-Methoxy Group and Other Substituents on Reaction Kinetics and Regioselectivity
The 4-methoxy group, an electron-donating substituent, plays a crucial role in modulating the reactivity of the 1H-pyrrolo[2,3-c]pyridine ring system. Its influence is most pronounced in electrophilic aromatic substitution (EAS) reactions, where it enhances the rate of reaction and directs the position of incoming electrophiles.
In general, electron-donating groups accelerate electrophilic aromatic substitution reactions by increasing the electron density of the aromatic ring, making it a more potent nucleophile. lumenlearning.comlibretexts.orgyoutube.com For instance, the nitration of phenol (B47542) (C6H5OH) is approximately a thousand times faster than the nitration of benzene (B151609), highlighting the activating nature of the hydroxyl group, which is electronically similar to a methoxy group. lumenlearning.com Conversely, electron-withdrawing groups slow down these reactions. libretexts.orgyoutube.com
The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes electrophilic substitution on the pyridine moiety of an azaindole less favorable than on the pyrrole ring. aklectures.com Electrophilic attack on pyridine typically occurs at the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom in the resulting resonance structures. aklectures.comquora.com
In the context of this compound, the 4-methoxy group is expected to activate the pyridine ring towards electrophilic attack. This activation effect, however, is counteracted by the inherent electron-deficient nature of the pyridine ring. The regiochemical outcome of such reactions is a balance between the directing effect of the methoxy group and the intrinsic reactivity of the heterocyclic system.
Computational studies on substituted pyridines have provided insights into their reactivity. For example, density functional theory (DFT) calculations on methoxy- and fluoro-pyridines have been used to determine their C-H acidities, which can be correlated with their regioselectivity in deprotometalation reactions. researchgate.net In the case of 4-methoxypyridine, deprotometalation and subsequent iodination have been shown to occur efficiently at the 3-position. researchgate.net This suggests a preference for functionalization at the position ortho to the methoxy group in this system.
While specific kinetic data for the transformations of this compound are not extensively reported in the literature, the general principles of substituent effects on aromatic rings provide a framework for understanding its reactivity. The electron-donating nature of the 4-methoxy group is anticipated to increase the rate of electrophilic substitutions compared to the unsubstituted 1H-pyrrolo[2,3-c]pyridine.
The regioselectivity is more complex. The pyrrole ring of azaindoles is generally more susceptible to electrophilic attack than the pyridine ring. Enzymatic halogenation of azaindoles, for instance, has been shown to occur at the C3 position of the pyrrole ring. nih.gov However, the activating effect of the 4-methoxy group on the pyridine ring could potentially direct some electrophiles to attack this ring, likely at the C3 or C5 positions.
The presence of other substituents on the ring system would further modulate the kinetics and regioselectivity. Electron-withdrawing groups would decrease the reaction rate, while additional electron-donating groups would enhance it. The position of these other substituents would also influence the regiochemical outcome of the reaction.
A study on the nitration of aniline (B41778) and toluidine derivatives demonstrated how the interplay of different activating groups and their positions determines the final product distribution. ulisboa.pt For example, in 4-methylacetanilide, the strong +R effect of the acetamido group directs nitration to the ortho position, yielding the 2-nitro product in high selectivity. ulisboa.pt A similar interplay of directing effects would be expected in polysubstituted this compound derivatives.
Table of Expected Reactivity Trends for Electrophilic Aromatic Substitution on this compound
| Substituent at other positions | Expected Effect on Reaction Rate (Kinetics) | Expected Regioselectivity |
| None | Faster than unsubstituted 1H-pyrrolo[2,3-c]pyridine | Primarily at the pyrrole ring (C3); possible substitution on the pyridine ring (C3, C5) |
| Electron-Donating Group (e.g., -CH3) | Further increased rate | Reinforces substitution at positions favored by both groups |
| Electron-Withdrawing Group (e.g., -NO2) | Decreased rate | Directed by the stronger activating group (methoxy) or to positions not deactivated by the EWG |
Computational and Theoretical Investigations of 4 Methoxy 1h Pyrrolo 2,3 C Pyridine Systems
Quantum Chemical Studies
Quantum chemical studies, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of pyrrolo[2,3-c]pyridine systems. These methods allow for precise calculations of molecular properties, offering a foundational understanding of their chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of the closely related pyrrolo[2,3-b]pyridine and other pyridine-based compounds, DFT calculations have been employed to elucidate various molecular and electronic properties. rsc.orgresearchgate.netnih.gov These studies often involve optimizing the molecular geometry to its lowest energy state and then calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.net
The energy difference between the HOMO and LUMO is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For instance, in a study on a bioactive pyridine (B92270) derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine these electronic parameters, which are crucial for predicting how the molecule might interact with biological targets. nih.gov
Furthermore, DFT is utilized to predict spectroscopic properties. Theoretical calculations of infrared (IR), 1H NMR, and 13C NMR spectra are often performed and compared with experimental data to validate the computed structure. researchgate.netnih.gov For example, the GIAO (Gauge-Including Atomic Orbital) method is commonly used for NMR chemical shift calculations. researchgate.net
Table 1: Predicted Collision Cross Section (CCS) values for 4-Methoxy-1H-pyrrolo[2,3-c]pyridine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 149.07094 | 126.5 |
| [M+Na]+ | 171.05288 | 137.4 |
| [M-H]- | 147.05638 | 127.9 |
| [M+NH4]+ | 166.09748 | 147.7 |
| [M+K]+ | 187.02682 | 134.3 |
| [M+H-H2O]+ | 131.06092 | 120.0 |
| [M+HCOO]- | 193.06186 | 149.8 |
| [M+CH3COO]- | 207.07751 | 141.0 |
| [M+Na-2H]- | 169.03833 | 135.8 |
| [M]+ | 148.06311 | 128.1 |
| [M]- | 148.06421 | 128.1 |
Data sourced from PubChemLite. uni.lu
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational modeling extends beyond static properties to the exploration of reaction pathways and transition states. By calculating the energy profiles of potential reaction mechanisms, researchers can predict the most likely synthetic routes and understand the factors that control reaction outcomes. For the synthesis of related heterocyclic compounds, computational studies can help in understanding the regioselectivity and stereoselectivity of reactions.
While specific studies on the reaction mechanisms of this compound are not extensively detailed in the provided results, the general methodology is well-established. It involves locating the transition state structures connecting reactants and products and calculating the activation energies. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic strategies. For example, understanding the energy barriers for different substitution patterns on the pyrrolopyridine core can guide synthetic chemists in achieving desired products.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are essential for studying the interactions of this compound derivatives with biological macromolecules, predicting their activity, and understanding their dynamic behavior.
Molecular Docking for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might bind to a protein target. sci-hub.se
In studies involving related pyrrolopyridine scaffolds, molecular docking has been successfully used to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. For instance, in the investigation of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, docking studies revealed crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase. nih.govmdpi.com These interactions are critical for the inhibitory activity of the compounds. The results of docking simulations are often visualized to analyze the binding mode, and the binding affinity is estimated using a scoring function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Derivations for Pyrrolo[2,3-c]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For pyrrolo[2,3-c]pyridine derivatives and related structures, QSAR studies are performed to predict the activity of new, unsynthesized compounds and to identify the key molecular features that influence their potency. nih.gov
The process involves generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity. A robust QSAR model can be a powerful predictive tool in the drug design process, guiding the synthesis of more potent and selective compounds. For example, a QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives identified specific molecular fragments that were crucial for their cytotoxic activity. nih.gov
Table 2: QSAR Model Validation Parameters for 7-Hydroxy-1,3-Dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives
| Parameter | Value |
|---|---|
| R² (squared correlation coefficient) | 0.9334 |
| R² adj (adjusted squared correlation coefficient) | 0.9134 |
| LOO-Q² cv (Leaves One Out cross-validated coefficient) | 0.8604 |
| R² pred (external validation) | 0.8935 |
| Y randomization value | 0.6463 |
Data from a study on related pyrrolopyridine derivatives.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, binding and unbinding events, and the stability of ligand-protein interactions. nih.govrsc.org
For pyrrolopyridine derivatives, MD simulations can be used to refine the results of molecular docking studies. While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose in a dynamic environment that includes solvent and thermal fluctuations. sci-hub.se For example, a 100ns MD simulation of a designed pyrrolo[2,3-b]pyridine derivative bound to c-Met kinase revealed the stability of the compound within the active site. sci-hub.se Such simulations can also reveal important information about the flexibility of the protein upon ligand binding and the role of water molecules in mediating interactions. mdpi.com
Conformational Analysis of this compound and its Conformationally Constrained Analogs
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its interaction with biological targets. For this compound, the conformational landscape is largely determined by the orientation of the methoxy (B1213986) group relative to the planar pyrrolopyridine ring system.
The central pyrrolo[2,3-c]pyridine core is an aromatic, bicyclic heterocyclic system and is expected to be largely planar. The primary source of conformational flexibility arises from the rotation around the C4-O bond of the methoxy substituent. Computational methods, such as Density Functional Theory (DFT), are employed to determine the preferred orientation of this group. These calculations typically involve geometry optimization to find the lowest energy conformer.
The rotational barrier of the methoxy group is a key parameter. Studies on similar methoxy-substituted aromatic rings show that the potential energy barriers for methyl group rotation can be sensitive to the local chemical environment and intermolecular interactions. nih.gov For this compound, the methoxy group can be oriented either in the plane of the aromatic ring system (syn- or anti-planar) or out-of-plane. The most stable conformation is a balance between steric hindrance and electronic effects, such as conjugation. DFT calculations can predict these rotational barriers and identify the global energy minimum structure. nih.gov
Conformationally constrained analogs are designed to lock the molecule into a specific, biologically active conformation. This strategy is often used in drug discovery to improve potency and selectivity. For the this compound scaffold, this could be achieved by incorporating the methoxy group into a new ring, forming a cyclic ether, or by introducing bulky adjacent substituents that restrict rotation. Analyzing these constrained analogs computationally helps to validate the hypothesized bioactive conformation and understand structure-activity relationships (SAR).
Theoretical Prediction of Spectroscopic Properties for Structural Elucidation (e.g., NMR, IR, Mass Spectra)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for their synthesis and characterization. dntb.gov.ua Methods like DFT and time-dependent DFT (TD-DFT) can calculate various spectra with a high degree of accuracy. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR spectra are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orgscielo.org.za These calculations predict the chemical shifts (δ) for each nucleus in the molecule. For this compound, characteristic signals would be predicted for the methoxy protons (a singlet in ¹H NMR) and the methoxy carbon (in ¹³C NMR), in addition to the signals from the aromatic protons and carbons of the pyrrolopyridine core. Comparing these predicted spectra with experimental data is a powerful method for structural verification.
Infrared (IR) Spectroscopy: The theoretical IR spectrum can be calculated by computing the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). For this compound, key predicted vibrational bands would include:
N-H stretching of the pyrrole (B145914) ring.
Aromatic C-H stretching.
Asymmetric and symmetric C-H stretching of the methoxy group. scielo.org.za
C=C and C=N stretching within the aromatic rings.
C-O stretching of the methoxy group.
Mass Spectrometry (MS): While exact mass is a fundamental property, computational tools can predict fragmentation patterns and collision cross-section (CCS) values. The CCS is a measure of an ion's size and shape in the gas phase and can be predicted for different adducts (e.g., [M+H]⁺, [M+Na]⁺). These predicted values serve as a useful reference for interpreting experimental data from techniques like ion mobility-mass spectrometry. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 149.07094 | 126.5 |
| [M+Na]⁺ | 171.05288 | 137.4 |
| [M-H]⁻ | 147.05638 | 127.9 |
| [M+NH₄]⁺ | 166.09748 | 147.7 |
| [M+K]⁺ | 187.02682 | 134.3 |
| [M]⁺ | 148.06311 | 128.1 |
| Data sourced from PubChemLite. uni.lu |
Computational Approaches to Bioisosteric Design and Scaffold Optimization
The 1H-pyrrolo[2,3-c]pyridine core is a valuable scaffold in medicinal chemistry, partly because it is a bioisostere of naturally occurring purines. rsc.org Bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to create a new compound with improved biological activity or pharmacokinetic properties.
Bioisosteric Design: The pyrrolopyridine scaffold can mimic the purine (B94841) ring system found in many biologically important molecules, allowing it to interact with targets such as kinases or other ATP-binding proteins. Computational docking studies can be used to compare the binding of a pyrrolopyridine-based compound with that of a known purine-based ligand within a protein's active site. This helps in designing new inhibitors where the core scaffold is "hopped" from a purine to a pyrrolopyridine. mdpi.comnih.gov
Scaffold Optimization: Once a promising scaffold like this compound is identified, computational methods are used to guide its optimization. This involves a multiparameter optimization process to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov
Key computational strategies include:
Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of analogs with different substituents at various positions on the scaffold, chemists can build a model of the SAR. For instance, the methoxy group at the C4 position can be computationally replaced with other functional groups (e.g., -OH, -NH₂, halogens) to predict the effect on binding affinity and other properties. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. It is used to rationalize the activity of existing compounds and to prioritize the synthesis of new analogs that are predicted to have improved interactions with the target. researchgate.netnih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated from a set of active molecules and used to screen virtual libraries for new compounds containing the this compound scaffold or to guide its further functionalization.
Through these computational approaches, the this compound scaffold can be systematically modified to develop novel drug candidates with optimized properties. nih.gov
Structure Activity Relationship Sar and Rational Design Strategies for 4 Methoxy 1h Pyrrolo 2,3 C Pyridine Derivatives
Principles of SAR Elucidation in Pyrrolo[2,3-c]pyridine Chemistry
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole (B1212597), is a privileged scaffold in drug discovery. researchgate.net Its structural features, including its ability to form hydrogen bonds and its inherent polarity, make it an attractive starting point for the development of a wide range of therapeutic agents, from kinase inhibitors to anticancer drugs. researchgate.netnih.gov The elucidation of Structure-Activity Relationships (SAR) within this chemical class involves systematically modifying the core structure and observing the resulting changes in biological activity. This process helps to identify key pharmacophoric elements and guide the design of more potent and selective compounds. researchgate.net
Key strategies in the SAR elucidation of pyrrolo[2,3-c]pyridines include:
Systematic modification of substituents: Researchers systematically alter the substituents at various positions of the pyrrolo[2,3-c]pyridine ring to probe the steric, electronic, and hydrophobic requirements for optimal biological activity.
Analysis of biological data: The biological activity of the synthesized analogs is determined through various in vitro and in vivo assays.
Correlation of structure with activity: The final step involves correlating the observed biological data with the structural modifications to build a comprehensive SAR model. This model then serves as a predictive tool for designing new derivatives with improved properties.
Impact of the 4-Methoxy Group on Molecular Interactions and Bioactivity
The methoxy (B1213986) group (-OCH3) is a common substituent in medicinal chemistry, and its presence at the 4-position of the pyrrolo[2,3-c]pyridine scaffold can significantly influence the molecule's properties. mdpi.com The introduction of methoxy groups has been shown to enhance the antiproliferative activity of various heterocyclic compounds, including pyridine (B92270) derivatives. mdpi.com
The 4-methoxy group can impact bioactivity through several mechanisms:
Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring system and influence its interactions with biological targets.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target protein.
Metabolic Stability: The methoxy group can influence the metabolic stability of the compound, potentially leading to a longer duration of action.
Solubility: The presence of a methoxy group can also affect the solubility of the compound, which is a critical parameter for drug absorption and distribution.
A study on pyrrolo[3,4-c]pyridine derivatives demonstrated that a methoxy group on the pyridine ring resulted in higher analgesic activity compared to an ethoxy group, highlighting the sensitivity of biological activity to the nature of the alkoxy substituent. nih.gov
Positional and Substituent Effects on the Pyrrolo[2,3-c]pyridine Scaffold
The biological activity of pyrrolo[2,3-c]pyridine derivatives is highly dependent on the nature and position of substituents on the scaffold. mdpi.comnih.gov
For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, the introduction of electron-donating groups like methyl (-CH3) and methoxy (-OCH3) at the para-position of a phenyl ring attached to the scaffold led to an increase in antiproliferative activities. nih.gov Conversely, the presence of electron-withdrawing groups such as fluorine (-F) resulted in decreased activity. nih.gov
The following table summarizes the effect of different substituents on the antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.
| Compound | B-Ring Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10d | 4-CH₃ | 0.35 | 0.41 | 0.52 |
| 10h | 4-OCH₃ | 0.28 | 0.33 | 0.45 |
| 10l | 4-F | 0.89 | 1.02 | 1.15 |
| Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov |
This data clearly illustrates that even minor changes in the substitution pattern can have a profound impact on the biological activity of these compounds.
Bioisosteric and Isosteric Modifications of the Pyrrolo[2,3-c]pyridine Nucleus
Bioisosteric and isosteric replacements are fundamental strategies in drug design aimed at modifying the properties of a lead compound while retaining its biological activity. estranky.sk This involves replacing a functional group with another that has similar physical or chemical properties.
In the context of pyrrolopyridines, such modifications are employed to:
Improve potency and selectivity.
Enhance pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
Reduce toxicity.
Overcome patent limitations.
A notable example is the bioisosteric replacement of a benzene (B151609) ring with a pyridine ring. mdpi.com This substitution can introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to improved binding affinity and water solubility. mdpi.com For instance, the replacement of a central benzene ring in the c-Met kinase inhibitor cabozantinib (B823) with a pyridine ring resulted in a compound with comparable inhibitory activity. mdpi.com
Another example is the use of a 2-difluoromethylpyridine moiety as a bioisosteric replacement for a pyridine-N-oxide group, which has been shown to enhance the activity of quorum sensing inhibitors. nih.gov
Scaffold Hopping and Molecular Hybridization in the Pyrrolopyridine Series
Scaffold hopping is a computational or experimental strategy that aims to identify novel core structures (scaffolds) that can mimic the biological activity of a known active compound. nih.govnih.gov This approach is particularly useful for discovering new chemical series with improved properties or different intellectual property landscapes. nih.govrsc.org
Molecular hybridization, on the other hand, involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. mdpi.com
Both strategies have been successfully applied to the pyrrolopyridine series. For example, a scaffold hopping approach was used to discover a new series of pyridine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov In another study, molecular hybridization and scaffold hopping were employed to design and synthesize novel pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors by merging fragments of the drug Pexidartinib with a pyrrolopyrimidine nucleus. mdpi.comnih.gov
Stereochemical Considerations and Chiral Synthesis of Pyrrolo[2,3-c]pyridine Derivatives
Stereochemistry plays a critical role in the biological activity of many drugs, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. nih.gov The introduction of chiral centers into pyrrolo[2,3-c]pyridine derivatives can lead to enantiomers or diastereomers with significantly different activities. This is because biological macromolecules, such as enzymes and receptors, are chiral and can interact differently with each stereoisomer.
Therefore, the development of stereoselective or asymmetric syntheses is crucial for obtaining enantiomerically pure pyrrolo[2,3-c]pyridine derivatives. This allows for the individual evaluation of each stereoisomer and the identification of the eutomer (the more active isomer). While specific examples of chiral synthesis for 4-Methoxy-1H-pyrrolo[2,3-c]pyridine were not found in the provided search results, the general principles of asymmetric synthesis are widely applicable to this class of compounds.
Computational-Driven Design of Enhanced Pyrrolo[2,3-c]pyridine Ligands
Computational methods are increasingly being used to accelerate the drug discovery process. nih.gov Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are powerful tools for the rational design of new ligands. tandfonline.com
In the context of pyrrolo[2,3-c]pyridines, computational approaches have been used to:
Predict binding modes: Molecular docking studies can predict how a ligand will bind to its target protein, providing insights into the key interactions that are responsible for its activity. tandfonline.com For example, docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives into the colchicine (B1669291) binding site of tubulin helped to rationalize their potent anticancer activities. tandfonline.com
Identify new hits: Virtual screening can be used to search large compound libraries for molecules that are predicted to bind to a specific target.
Optimize lead compounds: QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity, enabling the design of new analogs with improved potency.
The integration of computational methods with traditional synthetic chemistry has proven to be a highly effective strategy for the discovery and optimization of novel pyrrolo[2,3-c]pyridine-based therapeutic agents. nih.gov
Applications of 4 Methoxy 1h Pyrrolo 2,3 C Pyridine Derivatives in Chemical Biology Research
Design and Synthesis of Molecular Probes and Chemical Tools
The 1H-pyrrolo[2,3-c]pyridine core structure serves as a versatile template for the design and synthesis of molecular probes and chemical tools. These tools are instrumental in elucidating complex biological pathways. The synthesis of these derivatives often involves multi-step reaction sequences. For instance, the creation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has been achieved through a process that includes N-arylation followed by saponification and subsequent amidation. nih.gov Similarly, the synthesis of C-4 and C-6 substituted pyrrolo[2,3-d]pyrimidines has been accomplished using strategies like scaffold-hopping and Suzuki-Miyaura cross-coupling reactions. mdpi.com These synthetic methodologies allow for the systematic modification of the core structure to optimize potency and selectivity for specific biological targets.
Pyrrolo[2,3-c]pyridine-Based Scaffolds as Kinase Inhibitors (Mechanistic Studies)
The pyrrolo[2,3-c]pyridine scaffold is a prominent feature in a multitude of kinase inhibitors, which are crucial for regulating cellular signaling pathways. nih.govnih.gov The aberrant activity of kinases is a hallmark of various diseases, particularly cancer, making them a prime target for therapeutic intervention. nih.govacs.org
Inhibition of Tyrosine Kinases (e.g., c-Met, V600E-BRAF, SYK)
c-Met: Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant inhibitory activity against the c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often dysregulated in cancer. nih.gov For example, a series of novel pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole moiety were designed and synthesized, with some analogs exhibiting c-Met IC50 values in the nanomolar range. nih.govresearchgate.net Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups on the molecule can enhance inhibitory activity. nih.govresearchgate.net
V600E-BRAF: The V600E mutation in the BRAF kinase leads to constitutive activation of the MAPK signaling pathway and is a driver in a significant percentage of cancers. nih.gov Pyrrolo[2,3-b]pyridine-based inhibitors have been developed to target this specific mutation. nih.gov Computational studies, including molecular docking, have been employed to identify and optimize potential V600E-BRAF inhibitors from libraries of novel pyrrolo[2,3-b]pyridine derivatives. ajchem-a.com These studies have highlighted compounds with strong binding affinities and interactions with key residues in the kinase's active site. ajchem-a.com
SYK: While direct inhibition of Spleen Tyrosine Kinase (SYK) by 4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives is not extensively detailed in the provided results, the broader class of pyrrolopyridine derivatives has been explored for activity against various tyrosine kinases.
Inhibition of Serine/Threonine Kinases (e.g., MPS1, CDK8)
MPS1: Monopolar Spindle 1 (MPS1) is a critical protein kinase involved in the spindle assembly checkpoint, and its overexpression is common in many human cancers. nih.govacs.org Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed and optimized through structure-based design. nih.govacs.org These inhibitors have demonstrated potent and selective inhibition of MPS1, leading to the identification of clinical candidates. acs.org
CDK8: Cyclin-dependent kinase 8 (CDK8) plays a vital role in transcriptional regulation and is considered a key oncogene in colorectal cancer. nih.govacs.org Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II inhibitors of CDK8. nih.govacs.org These inhibitors have been shown to downregulate the WNT/β-catenin signaling pathway and induce cell cycle arrest. nih.govacs.org Additionally, certain pyrrolo[2,3-b]pyridine derivatives have been identified as selective CDK8 inhibitors with potential applications in treating inflammatory conditions like psoriasis. nih.gov
Molecular Mechanisms of Kinase-Pyrrolopyridine Interactions (e.g., ATP-competitive binding, Type II inhibitors)
The primary mechanism by which pyrrolopyridine-based inhibitors exert their effect on kinases is through ATP-competitive binding. nih.govnih.govrsc.orgresearchgate.net The pyrrolopyridine moiety often mimics the adenine (B156593) part of ATP, forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.govmdpi.com This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation cascade. nih.govrsc.orgresearchgate.net
Some pyrrolopyridine derivatives function as Type II inhibitors . These inhibitors bind to the inactive conformation of the kinase, often extending into an allosteric pocket adjacent to the ATP-binding site. nih.govacs.org This mode of binding can offer greater selectivity compared to inhibitors that only target the highly conserved ATP-binding pocket. An X-ray crystal structure of a pyrrolopyridine-pyridone based inhibitor bound to the Met kinase domain revealed that it binds to the ATP-binding pocket while the kinase is in an inactive conformation. acs.org
Modulators of Epigenetic Targets: Lysine Specific Demethylase 1 (LSD1) Inhibition
Derivatives of pyrrolo[2,3-c]pyridine have been identified as a new class of potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govtheraindx.comnih.govacs.org LSD1 is an epigenetic enzyme that plays a crucial role in gene expression by demethylating specific histone residues. nih.govnih.govacs.org Its dysregulation is linked to the progression of various human cancers. acs.org
The design of these inhibitors was based on a previously reported LSD1 inhibitor, GSK-354. nih.govtheraindx.comnih.gov Through structure-guided design, researchers have developed pyrrolo[2,3-c]pyridine derivatives with significantly improved potency. For example, compound 46 (LSD1-UM-109) demonstrated an IC50 value of 3.1 nM in an LSD1 enzymatic assay, a substantial improvement over the parent compound. theraindx.comnih.gov This compound and others in the series have shown potent inhibition of cell growth in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines. theraindx.comnih.govacs.org
Targeting Phosphodiesterases (e.g., PDE4B) for Cellular Pathway Modulation
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop selective inhibitors of phosphodiesterase 4B (PDE4B). nih.govnih.gov PDE4B is an enzyme that plays a role in pro-inflammatory responses. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit PDE4B. nih.govnih.gov
One particular compound, 11h , emerged as a PDE4B-preferring inhibitor. nih.govnih.gov Molecular modeling studies have provided insights into how these compounds interact with the active site of the PDE4B enzyme. nih.gov Compound 11h was also shown to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages, highlighting its potential for modulating cellular pathways involved in inflammation. nih.gov
Interactions with Microtubules and Tubulin Binding Site Analysis
A key mechanism through which certain pyrrolopyridine derivatives exert their biological effects is by disrupting microtubule dynamics, a validated strategy in anticancer therapy. mdpi.comnih.gov Microtubules, essential components of the cytoskeleton, are crucial for cell division, motility, and intracellular transport. mdpi.com Their disruption leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. Several classes of drugs target tubulin, the protein subunit of microtubules, at distinct binding sites, including the colchicine (B1669291), vinca, and taxane (B156437) sites. mdpi.comnih.gov
Derivatives based on the pyrrolopyridine and related pyrrole (B145914) scaffolds have been identified as potent inhibitors of tubulin polymerization that act by binding to the colchicine site. nih.govscispace.com The colchicine-binding site is located at the interface between α- and β-tubulin monomers. nih.gov Ligands binding here prevent the conformational changes necessary for tubulin dimers to polymerize into microtubules. mdpi.com
Recent studies on 1H-pyrrolo[3,2-c]pyridine derivatives, isomers of the core compound, have provided detailed insights into this interaction. nih.govsemanticscholar.org For instance, a series of these compounds were designed as conformationally restricted analogues of Combretastatin A-4 (CA-4), a well-known colchicine-site inhibitor. The rigid pyrrolopyridine scaffold was used to lock the bioactive conformation. nih.gov
X-ray crystallography and molecular modeling studies have elucidated the specific interactions between these ligands and the tubulin colchicine-binding site. For example, compound 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) was shown to form hydrogen bonds with key residues such as Thrα179 and Asnβ349 within the colchicine pocket. nih.govsemanticscholar.org Immunostaining assays in cancer cells treated with these compounds revealed a profound disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 10t | HeLa (Cervical Cancer) | 0.12 | Inhibition of tubulin polymerization, G2/M cell cycle arrest |
| 10t | SGC-7901 (Gastric Cancer) | 0.15 | |
| 10t | MCF-7 (Breast Cancer) | 0.21 |
Data derived from studies on 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
Rationales for Target Engagement and Selectivity of Pyrrolo[2,3-c]pyridine Ligands
The pyrrolo[2,3-c]pyridine scaffold and its isomers are versatile frameworks for developing selective inhibitors against various protein kinases, which are crucial regulators of cellular processes. nih.gov The strategic placement of the nitrogen atom in the pyridine (B92270) ring allows for fine-tuning of electronic properties and hydrogen bonding patterns, which is key to achieving target selectivity. nih.govpharmablock.com
Kinase Selectivity: Pyrrolopyrimidine derivatives, which share a similar bicyclic core, have been optimized to achieve potent and selective inhibition of kinases such as RET (Rearranged during Transfection), a driver in certain cancers. nih.govosti.gov Optimization efforts often focus on modifying substituents at various positions of the pyrrolo[2,3-d]pyrimidine core to enhance binding to the target kinase while avoiding off-target interactions, particularly with closely related kinases like KDR (VEGFR2). nih.gov This "antitarget selectivity" is crucial for improving the therapeutic window of potential drug candidates. nih.govosti.gov For example, the introduction of a piperazine-containing moiety led to a compound with broad selectivity across a tyrosine kinase panel and favorable physicochemical properties. nih.gov
In the context of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine derivatives have been designed to achieve high potency and selectivity. acs.org Structural analysis revealed that modifications, such as the removal of a hydrogen bond donor, could prevent alternative binding modes and lock the inhibitor into a favorable conformation, forming key hydrophobic contacts with residues like the Met84 gatekeeper in the kinase domain. acs.org
Modulating Physicochemical Properties: The azaindole core is a bioisostere of indole (B1671886) and purine (B94841) systems. nih.gov Replacing a carbon atom with nitrogen can significantly alter properties such as solubility, lipophilicity, and pKa. nih.govpharmablock.com These modifications are instrumental in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound, which is a critical aspect of drug development. For instance, replacing a phenol (B47542) moiety on a pyrrolo[2,3-d]pyrimidine scaffold improved not only cellular potency against RET kinase but also the pharmacokinetic properties of the compound series. nih.gov
| Scaffold | Primary Target | Key Structural Feature for Selectivity | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | RET Kinase | Piperazine substitution, optimization at R1 position | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | LRRK2 | Modifications to avoid alternative binding modes | acs.org |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | Hydrazone moiety incorporation | bohrium.com |
High-Throughput Screening and Hit-to-Lead Identification using Pyrrolopyridine Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large collections of chemical compounds, known as libraries, to identify "hits" that modulate a specific biological target. nih.govthermofisher.com These libraries often contain a diverse range of scaffolds, including pyrrolopyridines and related heterocycles, designed to explore a wide chemical space. stanford.edu
Screening Campaigns: HTS campaigns can be either target-based, using purified proteins like a specific kinase, or phenotypic, using whole organisms or cells to screen for a desired biological effect (e.g., inhibition of cancer cell proliferation). nih.govmdpi.com For instance, a screen of nearly 300,000 compounds was conducted to find molecules active against the parasite Schistosoma mansoni, using larval motility as the primary endpoint. nih.gov The hit rates from such screens can vary significantly depending on the nature of the compound library. nih.gov
Hit-to-Lead Optimization: Once initial hits are identified, they undergo a rigorous process of validation and optimization known as the "hit-to-lead" phase. thermofisher.com This involves several steps:
Hit Confirmation: Re-testing the initial hit to confirm its activity and rule out false positives. stanford.edu
Dose-Response Analysis: Establishing the potency of the hit compound by measuring its effect over a range of concentrations to determine values like IC₅₀ (the concentration at which 50% of the maximum inhibitory effect is observed). nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the hit compound to understand which parts of the molecule are essential for its activity. This is where libraries of related building blocks become crucial. thermofisher.com For example, after identifying a pyrrolo[2,3-d]pyrimidine hit for RET kinase, structure–activity relationship investigations were conducted by examining various substitutions on the core scaffold. nih.gov
Selectivity and Liability Profiling: Testing the compound against a panel of related targets (e.g., other kinases) to assess its selectivity and performing initial cytotoxicity and ADME assays. nih.govmdpi.com
This iterative process, combining HTS with medicinal chemistry, aims to transform a modestly potent initial hit into a highly potent and selective lead compound with drug-like properties, suitable for further preclinical development. nih.gov
Future Research Directions and Emerging Paradigms in 4 Methoxy 1h Pyrrolo 2,3 C Pyridine Chemistry
Development of Novel and Efficient Synthetic Routes to Diverse Derivatives
The synthesis of pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, and their derivatives has significantly evolved, driven by the need for molecular diversity in drug discovery programs. researchgate.netnbuv.gov.ua Historically, the construction of the pyrrolo[2,3-c]pyridine core has been achieved through several principal strategies, including the annulation of a pyrrole (B145914) ring onto a pyridine (B92270) nucleus and vice versa. researchgate.netnbuv.gov.ua One of the foundational methods is the Bartoli reaction, which involves the reaction of 2-halogen-3-nitropyridines with vinyl magnesium bromide. nbuv.gov.ua
Recent advancements have focused on expanding the synthetic toolbox to create a wider array of derivatives. nbuv.gov.ua For instance, a facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones has been developed using an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as a key step. enamine.net This method is scalable and allows for regioselective alkylation/arylation to produce N6-substituted derivatives. enamine.net
Researchers are also exploring scaffold hopping and molecular hybridization to generate novel analogs. mdpi.comnih.gov This approach combines structural features from different known inhibitors to create compounds with potentially improved activity and selectivity. mdpi.comnih.gov For example, fragments of the marketed drug Pexidartinib have been merged with a pyrrolo[2,3-d]pyrimidine nucleus to synthesize new CSF1R inhibitors. mdpi.comnih.gov The synthesis often involves a combination of powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.comnih.gov
Furthermore, the functionalization of the pyrrolo[2,3-c]pyridine core continues to be an active area of research. researchgate.net The development of methods for introducing substituents at various positions of the heterocyclic core is crucial for fine-tuning the pharmacological properties of these molecules. researchgate.net
Application of Chemoinformatics and AI-Driven Drug Discovery for Scaffold Optimization
Molecular docking simulations are another powerful tool used to predict the binding modes of pyrrolo[2,3-c]pyridine derivatives with their biological targets. nih.govsemanticscholar.org This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. nih.gov For example, docking studies have been used to guide the design of pyrrolo[2,3-b]pyridine-based B-RAF inhibitors and pyrazolo[3,4-b]pyridine derivatives. nih.govsemanticscholar.org
The use of surrogate kinase structures in X-ray crystallography, where a more readily crystallizable kinase is mutated to resemble the target of interest, has also proven to be a valuable strategy. This approach has been successfully employed in the design of LRRK2 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, using a mutated form of checkpoint kinase 1 (CHK1). acs.org
Exploration of New Biological Targets and Mechanisms of Action
The versatility of the pyrrolo[2,3-c]pyridine scaffold has led to its exploration against a wide range of biological targets, implicated in various diseases. researchgate.net Initially recognized for their role in targeting kinases, these compounds are now being investigated for their potential in other therapeutic areas. researchgate.netnbuv.gov.ua
Oncology: A significant focus remains on the development of pyrrolopyridine derivatives as anticancer agents. nih.govnih.govrsc.orgrsc.org
Kinase Inhibition: They have shown potent inhibitory activity against various kinases involved in cancer progression, such as fibroblast growth factor receptors (FGFRs), FMS kinase (CSF-1R), and B-RAF. nih.govrsc.orgrsc.orgnih.gov For example, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors, which are attractive targets in cancer therapy due to the role of the FGFR signaling pathway in tumor development. rsc.orgrsc.org
Tubulin Polymerization Inhibition: Some 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.netsemanticscholar.org
Other Anticancer Mechanisms: Pyrrolopyrimidines have also been optimized as selective disruptors of the perinucleolar compartment (PNC), a marker for metastatic cancer progression. nih.gov
Neurodegenerative Diseases: There is growing interest in developing pyrrolo[2,3-b]pyridine derivatives for the treatment of Alzheimer's disease. nih.gov
GSK-3β Inhibition: These compounds are being evaluated as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov
Infectious Diseases: The pyrrolo[3,4-c]pyridine scaffold has been investigated for its antiviral activity, particularly against HIV-1 integrase. nih.gov
The exploration of new biological targets is often guided by initial screening of compound libraries against a panel of kinases or other enzymes, followed by optimization of the hit compounds to improve potency and selectivity. acs.orgnih.gov
Integration of Pyrrolo[2,3-c]pyridine Scaffolds into Multi-Target Ligands
The concept of "one molecule, multiple targets" has gained traction in drug discovery as a potential strategy to address complex diseases with multifactorial pathologies. The pyrrolo[2,3-c]pyridine scaffold is well-suited for the design of multi-target ligands due to its structural versatility, which allows for the incorporation of different pharmacophoric features.
One approach is molecular hybridization, where structural elements from known inhibitors of different targets are combined into a single molecule. mdpi.comnih.gov This strategy has been employed to develop compounds that can simultaneously inhibit multiple kinases. For example, a dual inhibitor of cyclin-dependent kinase (CDK4) and FMS-like tyrosine kinase 3 (FLT3) has been identified from a series of pyrrolo[2,3-c]pyridines. nbuv.gov.ua
Another strategy involves designing molecules that can interact with distinct but related targets. For instance, a multi-target kinase inhibitor based on an aminopyrimidine skeleton was designed to act on both EGFR and c-Met, two key targets in cancer. mdpi.com This approach aims to enhance drug affinity and efficacy by simultaneously modulating multiple signaling pathways. mdpi.com
The development of dual COX/LOX inhibitors is another area where multi-target ligands are being explored. By incorporating an N-acylhydrazone pharmacophore into pyrrolo[3,4-d]pyridazinone derivatives, researchers have created compounds with inhibitory activity against both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation. mdpi.com
Advanced Spectroscopic Characterization Techniques for Complex Pyrrolo[2,3-c]pyridine Structures
The unambiguous structural elucidation of novel and complex pyrrolo[2,3-c]pyridine derivatives is crucial for understanding their structure-activity relationships. A combination of advanced spectroscopic techniques is routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the basic carbon-hydrogen framework of the molecule. nih.govmdpi.comnih.gov Chemical shifts, coupling constants, and integration values provide valuable information about the electronic environment and connectivity of atoms. nih.govmdpi.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond correlations between protons and carbons, which is essential for assigning complex structures and confirming regiochemistry.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which allows for the confirmation of their elemental composition. nih.govnih.gov
Infrared (IR) Spectroscopy:
FT-IR (Fourier-Transform Infrared) spectroscopy is used to identify the presence of specific functional groups in the molecule, such as C=O (carbonyl), N-H, and C-N bonds, by detecting their characteristic vibrational frequencies. mdpi.com
X-ray Crystallography:
For crystalline compounds, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. semanticscholar.org This technique is invaluable for confirming the absolute stereochemistry and conformation of chiral molecules.
The combination of these spectroscopic techniques, often complemented by computational methods like Density Functional Theory (DFT) for predicting spectroscopic properties, provides a comprehensive characterization of novel pyrrolo[2,3-c]pyridine derivatives. semanticscholar.org
Sustainable Synthesis and Green Chemistry Innovations for Pyrrolopyridines
The principles of green chemistry are increasingly being applied to the synthesis of pyrrolopyridines and other heterocyclic compounds to minimize environmental impact and improve efficiency. rasayanjournal.co.innih.gov
Green Synthetic Methodologies:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inmdpi.com It is considered an energy-efficient and economical approach. mdpi.com
Ultrasonic Synthesis: The use of ultrasound can also enhance reaction rates and yields. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. rasayanjournal.co.inresearchgate.net This approach reduces the number of synthetic steps, minimizes waste, and simplifies purification. rasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions without a solvent, or using mechanochemical methods like ball milling, can significantly reduce waste and simplify workup procedures. rasayanjournal.co.in
Use of Green Solvents and Catalysts: The replacement of hazardous solvents and toxic reagents with more environmentally benign alternatives, such as bio-renewable solvents and recyclable catalysts, is a key focus of green chemistry. nih.govmdpi.com Phase transfer catalysts are also being explored to facilitate reactions under milder conditions.
These green chemistry approaches not only offer environmental benefits but can also lead to more cost-effective and sustainable manufacturing processes for pharmaceuticals based on the pyrrolopyridine scaffold. rasayanjournal.co.in
Q & A
Q. What are the key structural features of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, and how do they influence reactivity?
The compound consists of a fused pyrrole-pyridine system with a methoxy group at the 4-position. The electron-rich pyrrole ring and electron-deficient pyridine moiety create a polarized system, enhancing electrophilic substitution at the pyrrole ring while directing nucleophilic attacks to the pyridine nitrogen. High-resolution X-ray charge density analysis (e.g., bond critical points and Laplacian values) confirms covalent bonding in the fused rings and intermolecular hydrogen bonding via N–H⋯N interactions, which stabilize crystal packing . Computational studies (DFT/BLYP level) reveal a large HOMO-LUMO gap (3.59 eV), indicating kinetic stability and potential for electronic applications .
Q. What synthetic methodologies are commonly used to prepare this compound derivatives?
Two primary approaches are:
- Balz-Schiemann reaction : Fluorination of 1H-pyrrolo[2,3-c]pyridine N-oxide using HNO₃ and HF-pyridine, followed by methoxylation .
- Cross-coupling strategies : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) catalyzed by Pd(PPh₃)₄ in dioxane/K₂CO₃ at 105°C to introduce substituents at the 3- or 5-positions .
Key steps include protecting group strategies (e.g., TsCl for NH protection) and regioselective halogenation .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions affect biological activity in therapeutic applications?
Structure-activity relationship (SAR) studies highlight:
- Antitumor activity : Derivatives with thiazole-indole substituents (e.g., 3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine) inhibit cyclin-dependent kinase 1 (CDK1), reducing survivin phosphorylation and inducing apoptosis in mesothelioma models. Activity correlates with electron-withdrawing groups enhancing π-π stacking in kinase binding pockets .
- Proton pump inhibition : Substitution with morpholine or piperazine groups (e.g., 7-morpholinyl derivatives) enhances reversible proton pump inhibition by stabilizing interactions with transmembrane helices .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?
Discrepancies often arise from bioavailability or off-target effects. Methodological solutions include:
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. For example, methyl ester prodrugs (e.g., methyl 4-fluoro-2-pyrrolo-pyridinyloxybenzoate) improve solubility and oral absorption .
- Comparative target screens : Use calcium transient assays (e.g., P2Y6R inhibition in 1321N1 astrocytoma cells) paired with fluorescent binding inhibition (e.g., P2Y14R in CHO cells) to identify off-target interactions .
Q. How can computational modeling optimize the design of this compound derivatives for specific targets?
- Docking studies : Align derivatives in ATP-binding pockets (e.g., CDK1) using AutoDock Vina to prioritize substituents with favorable binding energies. For example, 5-ethyl groups improve hydrophobic interactions in kinase domains .
- QSAR models : Train neural networks on datasets (e.g., IC₅₀ values for P2Y receptor inhibition) to predict substituent effects on activity .
Q. What experimental techniques characterize intermolecular interactions in solid-state formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
